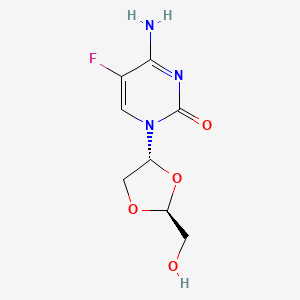
alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fluorinated cytosine base attached to a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is synthesized through a reaction between a diol and an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Cytosine Base: The cytosine base is attached through a glycosylation reaction, where the dioxolane ring acts as the glycosyl donor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
Alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the fluorinated cytosine base, using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a reduced cytosine derivative.
Substitution: Formation of substituted cytosine derivatives.
科学研究应用
Alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in genetic research.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of alpha-L-(+)-(2S,4R)-1-(2-(Hydroxymethyl)-1,3-dioxolan-4-yl)-5-fluorocytosine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid synthesis, leading to inhibition of these enzymes and subsequent disruption of cellular processes.
相似化合物的比较
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
属性
CAS 编号 |
147060-42-2 |
|---|---|
分子式 |
C8H10FN3O4 |
分子量 |
231.18 g/mol |
IUPAC 名称 |
4-amino-5-fluoro-1-[(2S,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O4/c9-4-1-12(8(14)11-7(4)10)5-3-15-6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 |
InChI 键 |
RJKXXGNCKMQXTH-RITPCOANSA-N |
手性 SMILES |
C1[C@@H](O[C@H](O1)CO)N2C=C(C(=NC2=O)N)F |
规范 SMILES |
C1C(OC(O1)CO)N2C=C(C(=NC2=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


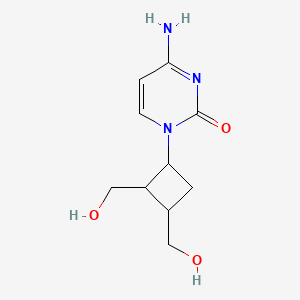
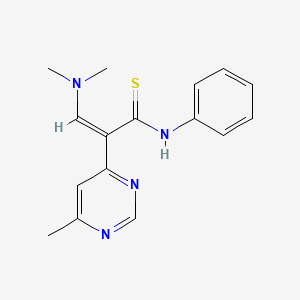
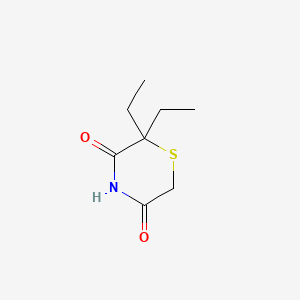
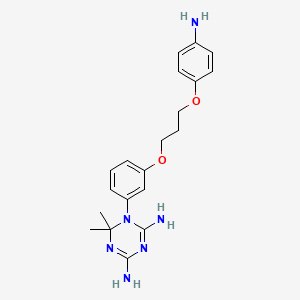
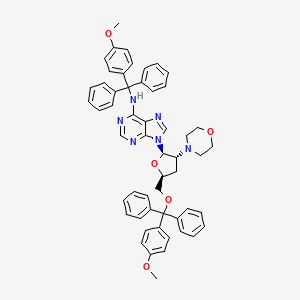
![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
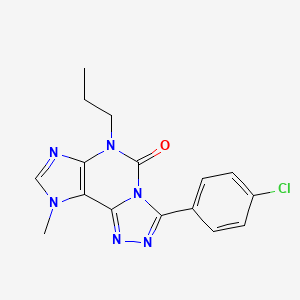

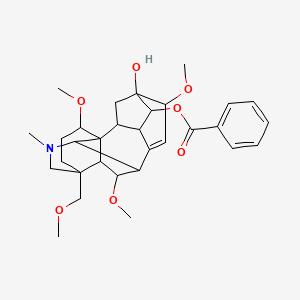
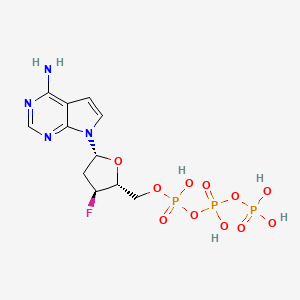
![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)


![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
